molecular formula C26H21N3O4S2 B15084052 N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide

N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide

Cat. No.: B15084052
M. Wt: 503.6 g/mol
InChI Key: LBQQXRCQFIWBJQ-FCQUAONHSA-N
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Description

N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide involves multiple steps, starting with the preparation of the thiazolidinone core. This is typically achieved through the reaction of a substituted phenyl isothiocyanate with a furan-based aldehyde under mild conditions. The resulting intermediate is then subjected to cyclization and further functionalization to introduce the indole and acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide: can undergo a variety of chemical reactions, including:

    Oxidation: The thiazolidinone and indole moieties can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H21N3O4S2

Molecular Weight

503.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C26H21N3O4S2/c1-15-9-10-16(2)19(12-15)27-21(30)14-28-20-8-4-3-7-18(20)22(24(28)31)23-25(32)29(26(34)35-23)13-17-6-5-11-33-17/h3-12H,13-14H2,1-2H3,(H,27,30)/b23-22-

InChI Key

LBQQXRCQFIWBJQ-FCQUAONHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)/C2=O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C2=O

Origin of Product

United States

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